

# A Comparative Review of S 135 Compound Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: S 135

Cat. No.: B1680364

[Get Quote](#)

In the landscape of pharmacological research, the designation "**S 135**" has been associated with at least three distinct compounds, each with unique mechanisms of action and therapeutic potential. This guide provides a detailed comparison of S-135, a benzodiazepine receptor inverse agonist; SDZ 218-135, a positive inotropic agent; and YF135, a PROTAC degrader of oncogenic KRAS G12C. This review is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to facilitate informed comparisons and future research directions.

## S-135: A Benzodiazepine Receptor Inverse Agonist

S-135, chemically identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a high-affinity ligand for the benzodiazepine receptor, exhibiting pharmacological effects opposite to those of conventional benzodiazepine agonists. Its profile suggests potential applications in treating depression and cognitive deficits.

## Performance and Effects

- Antidepressant-like Properties:** S-135 has demonstrated the ability to antagonize pentobarbital-induced anesthesia, tetrabenazine-induced ptosis, and reserpine-induced hypoactivity. It also shortens immobilization time in the despair test in mice, all of which are indicative of antidepressant effects.
- Cognitive Enhancement:** The compound has been shown to antagonize amnesia in passive avoidance tasks in both mice and rats. Furthermore, it enhances glucose utilization in brain

regions associated with memory and arousal.

- **Neurological Effects:** While S-135 does not induce convulsions on its own, it selectively potentiates the effects of subconvulsive doses of pentylenetetrazole. It also potentiates the rat crossed extensor reflex, an effect that is completely antagonized by the benzodiazepine antagonist Ro 15-1788.

## Mechanism of Action

S-135 acts as an inverse agonist at the benzodiazepine binding site on the GABA-A receptor. Unlike agonists that enhance the inhibitory effects of GABA, inverse agonists reduce GABA's effects, leading to increased neuronal excitability. This mechanism is thought to underlie its observed antidepressant and cognitive-enhancing properties.

## Signaling Pathway



[Click to download full resolution via product page](#)

Caption: S-135 inverse agonist activity at the GABA-A receptor.

## SDZ 218-135: A Novel Positive Inotropic Agent

SDZ 218-135 is a positive inotropic agent with a unique pharmacological profile that includes antiarrhythmic effects. Its chemical name is  $(+)$ -(S)-4-[3-(4-diphenyl-methyl-1-piperazinyl)-2-hydroxy-propyl]- 6-(2-hydroxyethyl)-5-methyl-1,2,4-triazolo-[1,5-a]pyrimidin-7(4H)-one.

## Performance and Effects

- **Positive Inotropy:** In isolated rat atria, SDZ 218-135 produces a dose-dependent increase in contractile force, with a 50% increase observed at a concentration of  $10 \mu\text{M}$ <sup>[1]</sup>. In

anesthetized rats, it enhances left ventricular (+)dP/dtmax by 100% at a dose of 10 mg/kg without significantly affecting heart rate, arterial blood pressure, or cardiac output[1]. A key advantage over its predecessor, DPI 201-106, is that it does not impair cardiac relaxation[1].

- **Antiarrhythmic Properties:** SDZ 218-135 demonstrates a dose-dependent reduction in reperfusion arrhythmias following coronary artery occlusion in rats[1]. This is attributed to a Class III antiarrhythmic action, as it significantly increases the action potential duration (+10% at 10  $\mu$ M/l) in isolated guinea pig papillary muscle[1].

## Mechanism of Action

The in vivo and in vitro data for SDZ 218-135 are consistent with a mechanism of action primarily through sodium channel agonism[1]. By modifying the function of sodium channels, it enhances cardiac contractility and prolongs the action potential duration.

## Experimental Protocols

- **In Vitro Assessment of Inotropy:** The positive inotropic effects were evaluated in isolated rat atria, where the increase in contractile force was measured in response to varying concentrations of SDZ 218-135[1].
- **In Vivo Hemodynamic Assessment:** In anesthetized rats, a catheter is placed in the left ventricle to measure pressure changes over time (dP/dt). SDZ 218-135 was administered to assess its impact on the maximum rate of pressure increase (dP/dtmax), a key indicator of cardiac contractility[1][2][3].
- **Electrophysiological Analysis:** The effect on action potential duration was determined using isolated guinea pig papillary muscle, a standard model for assessing the electrophysiological properties of cardiac drugs[1].

## Data Summary

| Parameter                 | Compound    | Model                                | Dose/Concentration | Effect     | Reference           |
|---------------------------|-------------|--------------------------------------|--------------------|------------|---------------------|
| Contractile Force         | SDZ 218-135 | Isolated Rat Atria                   | 10 $\mu$ M         | +50%       | <a href="#">[1]</a> |
| LV (+)dP/dtmax            | SDZ 218-135 | Anesthetized Rats                    | 10 mg/kg           | +100%      | <a href="#">[1]</a> |
| Action Potential Duration | SDZ 218-135 | Isolated Guinea Pig Papillary Muscle | 10 $\mu$ M/l       | +10%       | <a href="#">[1]</a> |
| Cardiac Relaxation        | SDZ 218-135 | In vivo / In vitro                   | N/A                | Unimpaired | <a href="#">[1]</a> |
| Cardiac Relaxation        | DPI 201-106 | In vivo / In vitro                   | N/A                | Impaired   | <a href="#">[1]</a> |

## YF135: A Reversible-Covalent PROTAC for KRAS G12C Degradation

YF135 is a first-in-class reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the oncogenic KRAS G12C mutant protein. It represents a promising therapeutic strategy for cancers driven by this specific mutation.

## Performance and Effects

- Selective Cell Proliferation Inhibition: YF135 inhibits the proliferation of cancer cell lines harboring the KRAS G12C mutation, with IC<sub>50</sub> values of 153.9 nM in H358 cells and 243.9 nM in H23 cells. It shows no significant inhibition in A549 cells, which have a KRAS G12S mutation, demonstrating its selectivity.
- Potent KRAS G12C Degradation: YF135 induces the degradation of the KRAS G12C protein in a time- and dose-dependent manner. The 50% degradation concentration (DC<sub>50</sub>) for KRAS G12C is 3.61  $\mu$ M in H358 cells. It also effectively reduces the levels of downstream signaling molecules like phospho-ERK, with a DC<sub>50</sub> of 1.68  $\mu$ M in H358 cells.

- Comparison with Predecessors: The degradation activity of YF135 is noted to be less potent than the irreversible PROTAC, LC-2, which may be due to a decreased binding affinity of the KRAS G12C ligand component of YF135. However, its reversible-covalent nature may offer advantages in terms of safety and off-target effects.

## Mechanism of Action

YF135 is a heterobifunctional molecule that tethers a KRAS G12C inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the KRAS G12C protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation is reversible, as demonstrated by washout assays where the removal of YF135 leads to the recovery of KRAS G12C protein levels.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: YF135-mediated degradation of KRAS G12C.

## Experimental Protocols

- Cell Proliferation Assay: The anti-proliferative effects of YF135 were measured using a CCK8 assay in various lung cancer cell lines (H358, H23, and A549) treated with different concentrations of the compound.
- Western Blotting for Protein Degradation: To quantify the degradation of KRAS G12C and the downstream effector p-ERK, H358 and H23 cells were treated with YF135 for different times and at various concentrations. Protein levels were then assessed by western blotting.
- Washout Assay: To confirm the reversible mechanism of action, H358 cells were treated with YF135 for 24 hours, after which the medium was replaced with fresh medium. The recovery of KRAS G12C and p-ERK levels was monitored over time by western blotting.
- Rescue Assay: The involvement of the proteasome and E3 ligase was confirmed by co-treating cells with YF135 and a proteasome inhibitor (MG-132) or a competing E3 ligase ligand (VH-032), which rescued the degradation of KRAS G12C.

## Data Summary

| Parameter                          | Compound | Cell Line           | Value                    | Reference           |
|------------------------------------|----------|---------------------|--------------------------|---------------------|
| IC50<br>(Proliferation)            | YF135    | H358 (KRAS<br>G12C) | 153.9 nM                 |                     |
| IC50<br>(Proliferation)            | YF135    | H23 (KRAS<br>G12C)  | 243.9 nM                 |                     |
| IC50<br>(Proliferation)            | YF135    | A549 (KRAS<br>G12S) | No obvious<br>inhibition |                     |
| DC50 (KRAS<br>G12C<br>Degradation) | YF135    | H358                | 3.61 $\mu$ M             |                     |
| DC50 (p-ERK<br>Reduction)          | YF135    | H358                | 1.68 $\mu$ M             |                     |
| DC50 (KRAS<br>G12C<br>Degradation) | LC-2     | MIA PaCa-2          | 0.32 $\pm$ 0.08 $\mu$ M  | <a href="#">[4]</a> |
| DC50 (KRAS<br>G12C<br>Degradation) | LC-2     | NCI-H2030           | 0.59 $\pm$ 0.20 $\mu$ M  | <a href="#">[4]</a> |

## Conclusion

The "S 135" designation encompasses a diverse set of compounds with distinct therapeutic targets and mechanisms of action. S-135, the benzodiazepine inverse agonist, shows promise for neurological and psychiatric conditions by modulating GABAergic neurotransmission. SDZ 218-135 offers a potential new approach for heart failure, combining positive inotropic support with antiarrhythmic effects, a desirable profile for many cardiac patients. Finally, YF135 represents a cutting-edge strategy in oncology, targeting the previously "undruggable" KRAS oncogene through targeted protein degradation. This guide highlights the importance of precise molecular identification and characterization in drug development and provides a framework for comparing the performance and potential of these and other novel therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological actions of SDZ 218-135, a novel positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance comparison of ventricular and arterial dP/dtmax for assessing left ventricular systolic function during different experimental loading and contractile conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Left ventricular pressure, contractility and dP/dt(max) in nonclinical drug safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Review of S 135 Compound Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680364#literature-review-of-s-135-compound-studies\]](https://www.benchchem.com/product/b1680364#literature-review-of-s-135-compound-studies)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)